[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal agent and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like monoamine oxidase, leading to altered neurotransmitter levels. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo)
Uniqueness
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine stands out due to its unique combination of methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
MMHLVBYZTOUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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